5-Methyl-1,2,3,4-tetrahydroisoquinoline

説明

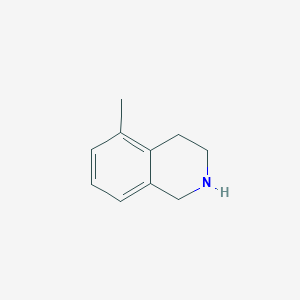

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGXYVCFHDTRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585677 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123593-99-7 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 5-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties, experimental determination methods, and biological significance of 5-Methyl-1,2,3,4-tetrahydroisoquinoline. The information is tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on delivering precise data and actionable protocols.

Core Physicochemical Properties

This compound is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2][3] The methyl substitution at the 5-position influences its physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

While specific experimental data for the 5-methyl derivative is limited in publicly accessible literature, the properties of the parent compound, 1,2,3,4-tetrahydroisoquinoline, provide a valuable baseline for estimation.

Table 1: Physicochemical Data for this compound and the Parent Compound

| Property | This compound | 1,2,3,4-tetrahydroisoquinoline (Parent Compound) | Data Source |

| Molecular Formula | C₁₀H₁₃N | C₉H₁₁N | [4] |

| Molecular Weight | 147.22 g/mol | 133.19 g/mol | [4][5] |

| Physical Form | Solid | Clear yellow to brown liquid | [6] |

| pKa (Strongest Basic) | Predicted value similar to parent | 9.36 - 9.66 (Predicted) | [6][7] |

| logP (Octanol-Water) | Predicted to be higher than parent | 1.31 - 1.57 (Predicted) | [7] |

| Melting Point | Not Available | -30 °C | [6][8][9] |

| Boiling Point | Not Available | 232-233 °C | [6][8][9] |

| Water Solubility | Not Available | 20 g/L at 20°C | [6][9] |

| Density | Not Available | 1.064 g/mL at 25 °C | [6][9] |

Note: The addition of a methyl group is expected to increase the lipophilicity (logP) and molecular weight, while potentially having a minor effect on the pKa.

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties outlined above is fundamental for drug development. Standardized experimental protocols are crucial for generating reliable and reproducible data.

The pKa, a measure of the basicity of the secondary amine in the tetrahydroisoquinoline ring, is a key determinant of the compound's ionization state at physiological pH.

Principle: This method involves the gradual neutralization of an acidic solution of the analyte with a standardized basic solution. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[10]

Methodology:

-

Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture for compounds with limited aqueous solubility).[11] A standardized solution of a strong acid (e.g., HCl) is added in excess.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.

-

Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve (or the peak of the first derivative plot). The pKa corresponds to the pH at the volume of titrant that is half of the equivalence point volume.[10]

Caption: Workflow for pKa Determination by Titration.

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption, distribution, and ability to cross biological membranes.[12][13]

Principle: The shake-flask method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the solute's concentration in the two phases gives the partition coefficient.[12][13]

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then combined with a precise volume of the other phase (n-octanol).

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) for a sufficient period to allow equilibrium to be reached (typically several hours).[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]

Biological Significance and Activity of the THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in the development of therapeutic agents. THIQ-based compounds, both natural and synthetic, exhibit a wide array of pharmacological activities, including antibacterial, anticancer, and neurotropic effects.[1][3][14][15] The biological activity of these compounds is intimately linked to their physicochemical properties. For instance, lipophilicity (logP) and basicity (pKa) govern how a molecule interacts with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 7. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scielo.br [scielo.br]

- 12. ftloscience.com [ftloscience.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline: Structure, and Synthesis Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, focusing on its chemical structure and established IUPAC nomenclature. While specific experimental data and detailed protocols for this particular compound are not extensively available in peer-reviewed literature, this document summarizes the broader context of the tetrahydroisoquinoline scaffold, which is of significant interest in medicinal chemistry.

Chemical Structure and IUPAC Name

The foundational information for this compound is its precise chemical identity.

IUPAC Name: this compound[1]

Chemical Formula: C₁₀H₁₃N[1]

CAS Number: 123593-99-7[1]

The structure consists of a tetrahydroisoquinoline core, which is a bicyclic system composed of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 5th position of the aromatic ring.

Caption: 2D Chemical Structure of this compound.

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative biological data, such as IC₅₀, Kᵢ, or MIC values, for this compound. The broader class of tetrahydroisoquinoline derivatives, however, exhibits a wide range of biological activities with reported potency. For instance, certain derivatives have shown anti-angiogenesis activity with IC₅₀ values in the micromolar range, and others have demonstrated KRas inhibition with IC₅₀ values from 0.9 to 10.7 μM in colon cancer cell lines.[2] Additionally, some tetrahydroisoquinoline compounds have been identified as phosphodiesterase 4B (PDE4B) inhibitors with IC₅₀ values ranging from 0.95 to 23.25 μM.[3]

Experimental Protocols

General Synthetic Workflow for Tetrahydroisoquinolines

The following diagram illustrates a generalized workflow for the Pictet-Spengler reaction, a common method for synthesizing the tetrahydroisoquinoline scaffold.[4][5]

Caption: Generalized workflow of the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

Representative Experimental Protocol: Synthesis of 5-amino-1,2,3,4-tetrahydroisoquinoline

While a specific protocol for the 5-methyl derivative is unavailable, the following procedure for a related compound, 5-amino-1,2,3,4-tetrahydroisoquinoline, provides insight into the synthetic methodology.

A solution of 5-aminoisoquinoline (20 g) in glacial acetic acid (500 ml) was subjected to hydrogenation in the presence of a platinum oxide catalyst (2.0 g).[6] The reaction was conducted at room temperature under a hydrogen pressure of approximately 345 kilopascals until the uptake of hydrogen ceased.[6]

Biological Significance and Signaling Pathways

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[2][4] These activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][4]

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, studies on related tetrahydroisoquinoline derivatives have implicated several mechanisms of action. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, is suggested to exert its neuroprotective effects through monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system.[7][8][9] Other derivatives have been shown to interact with various receptors and enzymes, highlighting the therapeutic potential of this chemical class.[3] For example, certain tetrahydroisoquinoline-based aldoximes have been found to induce mitochondria-mediated apoptosis through the ERK1/2 and p38-MAPK signaling pathways.[10]

References

- 1. This compound | 123593-99-7 [sigmaaldrich.com]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Overview of Its Synthesis, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds of significant pharmacological importance.[1] This heterocyclic core is a key component in numerous alkaloids and has been extensively explored in medicinal chemistry, leading to the development of agents with diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2] This technical guide focuses on 5-Methyl-1,2,3,4-tetrahydroisoquinoline, a specific derivative of the THIQ family. While detailed historical and biological data exclusively for this compound are limited in publicly accessible literature, this document provides a comprehensive overview of the discovery and history of the parent THIQ scaffold, established synthetic methodologies, and the known biological activities of closely related analogs. This information serves as a crucial foundation for researchers and drug development professionals interested in the potential of 5-methyl-THIQ and its derivatives.

Discovery and History of the Tetrahydroisoquinoline Core

The journey into the synthesis of the tetrahydroisoquinoline core began in the late 19th and early 20th centuries with the pioneering work on isoquinoline alkaloids. A pivotal moment in the history of THIQ synthesis was the development of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and it remains a cornerstone for the synthesis of THIQs and related β-carbolines.[1]

Another classical and historically significant method is the Bischler-Napieralski reaction , which allows for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[3] These foundational reactions opened the door to the synthesis of a vast library of THIQ derivatives, enabling the exploration of their structure-activity relationships (SAR) and therapeutic potential.

While the specific discovery of this compound is not well-documented in seminal literature, its existence and basic properties are noted in chemical supplier databases, identified by its CAS number 123593-99-7.[4] Its study is likely embedded within broader research programs exploring the impact of aromatic substitution on the pharmacological profile of the THIQ scaffold.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be approached through established methods for constructing the THIQ core. The primary challenge lies in the selection of an appropriately substituted starting material.

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a direct and efficient route. The synthesis of this compound would logically start from 2-(2-methylphenyl)ethanamine.

Experimental Protocol (General Pictet-Spengler Reaction):

-

Reaction Setup: To a solution of the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add the aldehyde or ketone (1-1.2 equivalents).

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or BF₃·OEt₂) to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.[1]

Bischler-Napieralski Reaction followed by Reduction

This two-step sequence provides an alternative route.

Experimental Protocol (General Bischler-Napieralski/Reduction):

-

Amide Formation: Acylate the corresponding β-phenylethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the N-acyl derivative.

-

Cyclization (Bischler-Napieralski): Treat the N-acyl-β-phenylethylamine with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to effect cyclization to the 3,4-dihydroisoquinoline intermediate.[3]

-

Reduction: Reduce the resulting dihydroisoquinoline using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂/Pd-C), to afford the final tetrahydroisoquinoline.[3]

-

Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of THIQ derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. The substitution pattern on both the aromatic ring and the nitrogen atom significantly influences the biological profile.

Anticancer Activity

Numerous THIQ derivatives have been evaluated for their potential as anticancer agents.[2][5][6] One of the targeted mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway .[5] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of several cancers. Certain THIQ derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of pro-survival genes and inducing apoptosis in cancer cells.[5]

Table 1: Representative Anticancer Activity of THIQ Analogs

| Compound Class | Cancer Cell Lines | Mechanism of Action | Reported Activity (GI₅₀/IC₅₀) |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | Various human cancer cell lines | NF-κB nuclear translocation blockage | 1.591 to 2.281 μM[5] |

| Substituted Tetrahydroisoquinolines | HCT116, MDA-MB-231, HepG2, A375 | Inhibition of cell proliferation | Good inhibitory activities[6] |

| Tetrahydroisoquinoline derivatives | Colon cancer cell lines | KRas inhibition | Moderate to high activity[2] |

Neuropharmacological Activities

The structural similarity of the THIQ core to endogenous neurochemicals has prompted extensive investigation into its effects on the central nervous system. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a positional isomer of the title compound) has been studied for its neuroprotective and antidepressant-like effects. It is known to be a moderate inhibitor of monoamine oxidase (MAO A/B).[7] Other THIQ derivatives have been explored as dopamine D₂ receptor antagonists and for their potential in treating neurodegenerative disorders.[8]

Other Reported Activities

The therapeutic potential of THIQs extends to various other areas, including:

Conclusion

This compound belongs to a class of compounds with a rich history and profound importance in medicinal chemistry. While specific data on this particular derivative is limited, the foundational knowledge of the synthesis and diverse biological activities of the broader tetrahydroisoquinoline family provides a strong starting point for future research. The established synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, are readily adaptable for its preparation. The known anticancer and neuropharmacological activities of related analogs suggest that this compound could be a valuable candidate for further investigation in drug discovery programs. This guide serves to equip researchers and scientists with the fundamental knowledge required to explore the potential of this and other novel tetrahydroisoquinoline derivatives.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. This compound | 123593-99-7 [sigmaaldrich.com]

- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline and its Congeners: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

InChIKey for 5-Methyl-1,2,3,4-tetrahydroisoquinoline: QZGXYVCFHDTRMW-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of this compound, a member of the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs). While specific experimental data for the 5-methyl derivative is limited in publicly available literature, this document summarizes the well-established synthetic protocols, diverse biological activities, and structure-activity relationships (SAR) of the THIQ scaffold, offering valuable insights for researchers in medicinal chemistry and drug discovery.

The THIQ nucleus is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2][3] This has established the THIQ framework as a "privileged scaffold" in the design of novel therapeutic agents.[4]

General Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the 1,2,3,4-tetrahydroisoquinoline skeleton is a well-documented area of organic synthesis. Several classical and modern methodologies are employed, allowing for the introduction of diverse substituents and the generation of chemical libraries for biological screening.

Key Synthetic Protocols:

-

Pictet-Spengler Reaction: This is a cornerstone reaction for THIQ synthesis, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[5] The reaction is versatile and has been adapted for asymmetric synthesis to produce enantiomerically pure THIQs.[6]

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the corresponding THIQ.[6]

-

Pomeranz-Fritsch-Bobbitt Reaction: This reaction provides access to the isoquinoline core, which can then be reduced to the tetrahydroisoquinoline.

-

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid and efficient synthesis of structurally diverse THIQ derivatives from simple starting materials in a one-pot fashion.[5][6] These reactions are highly valued for their atom economy and ability to generate complex molecules with high yields.[6]

Below is a generalized workflow for the Pictet-Spengler reaction, a fundamental method for synthesizing the THIQ core.

Caption: A diagram illustrating the key steps of the Pictet-Spengler reaction for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold.

Biological Activities and Therapeutic Potential of Tetrahydroisoquinolines

The THIQ scaffold is associated with a broad spectrum of biological activities, making it a focal point for drug development in various therapeutic areas.[3][7] The pharmacological profile of a specific THIQ derivative is highly dependent on the nature and position of its substituents.

Table 1: Summary of Biological Activities of the Tetrahydroisoquinoline Scaffold

| Biological Activity | Description | Key Molecular Targets (Examples) |

| Anticancer | THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] They can interfere with tumor growth, metastasis, and angiogenesis.[8] | DNA, Tubulin, Kinases, CXCR4[8] |

| Antimicrobial | The scaffold has been incorporated into compounds with activity against bacteria, fungi, and parasites. | DNA gyrase, various microbial enzymes[6] |

| Antiviral | Certain THIQ analogs have shown promise as antiviral agents, including activity against HIV. | Reverse transcriptase, integrase |

| Neuropharmacological | THIQs can act on the central nervous system and have been investigated for their potential in treating neurodegenerative diseases, depression, and as anticonvulsants.[9] | Dopamine receptors, NMDA receptors, Monoamine oxidase (MAO)[9][10] |

| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties. | Cyclooxygenase (COX), various inflammatory mediators |

Structure-Activity Relationship (SAR) Insights:

The biological activity of THIQ derivatives can be significantly modulated by the substituents on the aromatic ring, the nitrogen atom, and the C1 position.[1][3] For instance, the introduction of specific functional groups can enhance potency and selectivity for a particular biological target. SAR studies are crucial for optimizing lead compounds and developing drug candidates with improved efficacy and safety profiles.[1][3]

Experimental Protocols

While specific protocols for this compound are not detailed in the provided search results, general methodologies for the synthesis and biological evaluation of THIQs are well-established.

General Experimental Workflow for Synthesis and Evaluation:

The following diagram outlines a typical workflow for the synthesis and biological screening of novel THIQ derivatives.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). While research specifically on the 5-methyl derivative is limited, this document synthesizes the available data, primarily focusing on its activity as an inhibitor of Mycobacterium tuberculosis (M. tb) ATP synthase. To provide a broader context, the known biological activities of the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its derivatives are also discussed. This guide includes quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathway and experimental workflows to support further research and drug development efforts.

Introduction to 1,2,3,4-tetrahydroisoquinolines (THIQs)

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] THIQ-based compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and neuroprotective agents.[3][4][5] Their diverse pharmacological profiles stem from their ability to interact with various biological targets, including G-protein coupled receptors, enzymes, and ion channels. The substitution pattern on the THIQ core plays a crucial role in determining the specific biological activity and potency of these molecules.[3]

The Primary Mechanism of Action of this compound: Inhibition of M. tb ATP Synthase

The most specific evidence for the mechanism of action of this compound comes from a study identifying it as a modest inhibitor of Mycobacterium tuberculosis ATP synthase.[6] ATP synthase is a critical enzyme for bacterial energy metabolism, making it an attractive target for the development of new antibacterial agents.[7][8]

Signaling Pathway

5-Me-THIQ is proposed to inhibit the F1F0-ATP synthase in M. tuberculosis. This enzyme utilizes the proton motive force generated by the electron transport chain to synthesize ATP. Inhibition of ATP synthase disrupts the energy homeostasis of the bacterium, leading to cell death.

Quantitative Data

The inhibitory activity of a series of 5,8-disubstituted tetrahydroisoquinolines against M. tb H37Rv and their effect on M. tb ATP synthase have been evaluated. The data for the 5-methyl substituted analogue and related compounds are summarized below.

| Compound ID | 5-Substituent | 8-Substituent | M. tb H37Rv MIC (µM) | M. tb ATP Synthase Inhibition (%) @ 10 µM |

| 56 | -H | -Br | >50 | ND |

| 57 | -Me | -Br | >50 | ND |

| 13 | -H | N-methylpiperazine | 1.8 | 45 |

| 14 | -Me | N-methylpiperazine | 1.0 | 35 |

| Data extracted from Lu, G. et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.[6] | ||||

| ND: Not Determined |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound Derivatives

A common synthetic route to 5-substituted tetrahydroisoquinolines involves the use of the appropriate 5-substituted-8-bromoisoquinolines as starting materials.[6]

Detailed Protocol:

-

Starting Material: Commercially available 5-methyl-8-bromoisoquinoline.

-

N-Substitution: The nitrogen of the isoquinoline ring is typically functionalized first. This can be achieved through various standard organic chemistry reactions such as reductive amination or acylation followed by reduction.

-

Reduction of the Isoquinoline Core: The isoquinoline ring system is reduced to the tetrahydroisoquinoline scaffold. A common method is the use of a reducing agent like sodium cyanoborohydride (NaCNBH3).

-

Substitution at the 8-position: Further diversification can be achieved at the 8-position, for instance, through a Suzuki coupling reaction to introduce various aryl or heteroaryl groups.[6]

M. tb H37Rv Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Assay Plate Preparation: Compounds are serially diluted in a 96-well microplate.

-

Inoculation: A standardized inoculum of M. tb H37Rv is added to each well.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

MIC Determination: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

M. tb ATP Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP synthesis activity of isolated M. tb ATP synthase.

Protocol:

-

Preparation of Inverted Membrane Vesicles (IMVs): IMVs containing the F1F0-ATP synthase are prepared from M. smegmatis or M. tuberculosis.

-

Assay Buffer: A suitable buffer containing substrates for the electron transport chain (e.g., NADH or succinate) and ADP is used.

-

ATP Detection: The amount of ATP produced is quantified using a luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).

-

Assay Procedure: a. The test compound (e.g., at a concentration of 10 µM) is pre-incubated with the IMVs. b. The ATP synthesis reaction is initiated by the addition of substrates. c. After a defined incubation period, the luciferase reagent is added, and the resulting luminescence is measured.

-

Data Analysis: The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the compound to that of a vehicle control.

Broader Pharmacological Context of THIQ Derivatives

While the primary evidence for 5-Me-THIQ points towards antibacterial activity, the broader class of THIQ derivatives has been shown to interact with a variety of other biological targets, suggesting that 5-Me-THIQ could have other, as yet unexplored, mechanisms of action.

-

Anticancer Activity: Some THIQ alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

-

Neuropharmacology: THIQ derivatives have been investigated as modulators of NMDA receptors and have shown potential in the context of neurodegenerative diseases.[2]

-

Antiviral and Antifungal Activities: The THIQ scaffold has been identified in compounds with activity against a range of viruses and fungi.[3]

Structure-Activity Relationships (SAR)

The study by Lu et al. provides some initial insights into the SAR of 5,8-disubstituted THIQs as anti-mycobacterial agents.[6]

-

Lipophilicity: There is a general trend of improved potency with increased lipophilicity.

-

5-Position Substitution: Large substituents, such as a benzyl group, at the 5-position are well-tolerated. The methyl group in 5-Me-THIQ is a small, lipophilic substituent that is consistent with this observation.

-

8-Position Substitution: An N-methylpiperazine group at the 8-position appears to be a preferred substituent for activity.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound acts as an inhibitor of Mycobacterium tuberculosis ATP synthase. This provides a clear direction for its potential development as an anti-tubercular agent. However, the data is currently limited to a single primary study.

Future research should focus on:

-

Confirmation of Target Engagement: Direct binding studies and enzymatic assays with purified M. tb ATP synthase are needed to confirm the mechanism of action and determine key binding parameters such as IC50 and Ki values.

-

Spectrum of Activity: The activity of 5-Me-THIQ should be evaluated against a broader panel of bacterial and fungal pathogens.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are required to assess the drug-like properties and safety profile of 5-Me-THIQ.

-

Exploration of Other Potential Mechanisms: Given the diverse pharmacology of the THIQ scaffold, investigating other potential biological targets of 5-Me-THIQ is warranted.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

Screening the Biological Activity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for specific biological activity data, experimental protocols, and signaling pathways for 5-Methyl-1,2,3,4-tetrahydroisoquinoline did not yield sufficient quantitative results to create a detailed, compound-specific technical guide as requested. The information presented herein is a broader technical overview of the biological activities associated with the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, providing a foundational framework for the potential screening of the 5-methyl derivative.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant interest in medicinal chemistry.[1][2] Compounds bearing this scaffold have demonstrated a diverse range of pharmacological activities, including but not limited to, anticancer, antimicrobial, neuroprotective, and cardiovascular effects.[1][2][3] The biological versatility of the THIQ nucleus makes it a "privileged scaffold" in drug discovery, prompting extensive research into the synthesis and biological evaluation of its derivatives. This guide outlines a generalized approach to the biological activity screening of THIQ compounds, with a focus on methodologies and conceptual frameworks that would be applicable to the specific, yet sparsely documented, this compound.

Potential Biological Activities of the Tetrahydroisoquinoline Scaffold

Based on extensive research into the THIQ class of compounds, several key areas of biological activity have been identified as potential starting points for the screening of this compound.

Anticancer Activity

Numerous THIQ derivatives have been investigated for their potential as anticancer agents.[4][5] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell cycle progression and proliferation.

Table 1: Representative Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound Class | Target/Assay | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |

| Substituted THIQs | KRas Inhibition | Various Colon Cancer | 0.9 - 10.7 µM | [5] |

| Thieno[2,3-c]isoquinolines | CDK2 Inhibition | A549 (Lung Cancer) | 0.155 µM | [4] |

| Thieno[2,3-c]isoquinolines | DHFR Inhibition | MCF7 (Breast Cancer) | 0.170 µM | [4] |

Antimicrobial Activity

The THIQ scaffold has also been explored for its potential in combating bacterial and fungal infections.[1][2]

Neuroprotective and Neuromodulatory Activity

Perhaps one of the most well-documented areas of THIQ pharmacology is their interaction with the central nervous system. Derivatives have been shown to possess neuroprotective properties and to interact with various neurotransmitter receptors.[6] For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (a structural isomer of the topic compound) is an endogenous substance with demonstrated neuroprotective and antidepressant-like effects, acting as a moderate inhibitor of monoamine oxidase (MAO A/B).

Experimental Protocols: A Generalized Approach

Primary In Vitro Assays

-

Enzyme Inhibition Assays:

-

Kinase Assays (e.g., CDK2, as per similar compounds): Assays can be performed using purified recombinant enzymes. The activity is typically measured by quantifying the phosphorylation of a substrate, often via luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based methods.

-

DHFR Inhibition Assay: This can be a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

Monoamine Oxidase (MAO) Inhibition Assay: A common method involves using a fluorometric substrate (e.g., Amplex® Red) where the fluorescence intensity is proportional to MAO activity.

-

-

Receptor Binding Assays:

-

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This involves incubating the compound with a preparation of cells or tissues expressing the receptor of interest in the presence of a radiolabeled ligand. The amount of bound radioactivity is then measured to determine the displacement by the test compound.

-

-

Cell-Based Assays:

-

Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells and are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Antimicrobial Assays (e.g., Broth Microdilution): This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various strains of bacteria and fungi.

-

Secondary and Follow-up Assays

-

Mechanism of Action Studies: For compounds showing significant activity in primary screens, further assays are conducted to elucidate their mechanism of action. This could involve Western blotting to look at changes in protein expression in relevant signaling pathways, or more complex cell-based functional assays.

-

In Vivo Models: Promising candidates from in vitro studies would then be evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of a screening strategy, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow and a representative signaling pathway that could be modulated by a THIQ derivative.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Endogenous Alkaloids Structurally and Functionally Akin to 5-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of endogenous alkaloids that are structurally and functionally similar to 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). The focus is on their biosynthesis, pharmacological activities, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.

Introduction to Endogenous Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) represent a broad class of alkaloids found in both plants and animals. In mammals, a number of these compounds are synthesized endogenously through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes or α-keto acids. These endogenous THIQs are of significant interest due to their structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and their potential involvement in various neurological processes and disorders.

This compound (5-Me-THIQ) is a member of this family, and while its specific endogenous presence and roles are still under investigation, several structurally related alkaloids have been identified and characterized in the mammalian brain. These compounds exhibit a range of biological activities, including neuroprotection, neurotoxicity, and modulation of key neurotransmitter systems. This guide will focus on the most well-characterized endogenous THIQs that share structural and functional similarities with 5-Me-THIQ.

Biosynthesis of Endogenous Tetrahydroisoquinolines

The primary route for the biosynthesis of endogenous THIQs is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. In the context of endogenous alkaloids similar to 5-Me-THIQ, the key precursors are dopamine and its metabolites, which condense with aldehydes such as acetaldehyde (derived from ethanol metabolism) or pyruvic acid.

Biosynthesis of Endogenous THIQs via Pictet-Spengler Reaction

Structurally and Functionally Similar Endogenous Alkaloids

Several endogenous THIQs share the core 1,2,3,4-tetrahydroisoquinoline scaffold with 5-Me-THIQ and exhibit similar pharmacological profiles, primarily interacting with dopaminergic systems and monoamine oxidases.

Salsolinol

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is formed from the condensation of dopamine with acetaldehyde. It exists as two enantiomers, (R)- and (S)-salsolinol, which can have different biological activities. Salsolinol has been implicated in both neuroprotective and neurotoxic effects.[1]

N-Methyl-salsolinol

N-methylation of salsolinol yields N-methyl-salsolinol, a compound that has been shown to be a more potent neurotoxin than its precursor.[2][3] Its formation is a critical step in the proposed pathway for salsolinol-induced neurodegeneration.

Tetrahydropapaveroline (THP)

Also known as norlaudanosoline, THP is formed from the condensation of dopamine with its own aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL). THP has been studied for its potential role in the neurotoxicity associated with Parkinson's disease and alcoholism.[4]

Quantitative Pharmacological Data

Table 1: Dopamine Receptor Binding Affinities (Ki in µM)

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference(s) |

| Salsolinol | - | - | 0.48 | [1] |

| Tetrahydropapaveroline (THP) | - | - | - | |

| - Inhibition of [3H]DA uptake | Ki ≈ 41 | - | - | [5] |

Table 2: Monoamine Oxidase (MAO) Inhibition (IC50 in µM)

| Compound | MAO-A | MAO-B | Reference(s) |

| Salsolinol (racemic) | Competitive vs. Serotonin | Non-competitive vs. Benzylamine | [1] |

| (R)-Salsolinol | More potent than (S)-enantiomer | - | [6] |

| N-Methyl-(R)-salsolinol | - | - | |

| - Oxidized form (DMDHIQ+) | Potent inhibitor | - | [1] |

Key Signaling Pathways

The biological effects of these endogenous THIQs are mediated through various intracellular signaling pathways. A common theme is the modulation of pathways involved in cell survival, apoptosis, and inflammation, such as the Extracellular signal-regulated kinase (ERK) pathway and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway.

Hypothetical THIQ-Modulated ERK Signaling Pathway

Salsolinol has been shown to activate JNK and NF-κB signaling pathways, leading to changes in the expression of apoptotic proteins like Bcl-2 and Bax, and the release of cytochrome c from mitochondria.[7] It has also been implicated in activating endoplasmic reticulum-stress signaling pathways.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of endogenous THIQs.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine receptors.

Materials:

-

Membrane preparations from cells expressing the dopamine receptor subtype of interest.

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors).

-

Test compound (e.g., an endogenous THIQ).

-

Non-specific binding determinant (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.

-

For total binding wells, omit the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding determinant.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Workflow for a Radioligand Binding Assay

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

This protocol describes a luminescent assay to measure the inhibitory effect of a test compound on MAO-A and MAO-B activity.

Materials:

-

MAO-Glo™ Assay Kit (Promega), containing MAO substrate, reaction buffers, and Luciferin Detection Reagent.

-

Recombinant human MAO-A and MAO-B enzymes.

-

Test compound.

-

96-well white opaque plates.

-

Luminometer.

Procedure:

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations in the appropriate MAO reaction buffer.

-

Initiate the reaction by adding the luminogenic MAO substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the MAO reaction and initiate the luminescent signal by adding the reconstituted Luciferin Detection Reagent.

-

Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of MAO inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.[10][11]

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol is used to assess the effect of a test compound on the phosphorylation status of ERK1/2, a key downstream effector in many signaling pathways.

Materials:

-

Cell culture reagents.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay reagents (e.g., BCA or Bradford).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency and treat with the test compound for the specified time and concentrations.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.[1][12]

Conclusion

Endogenous tetrahydroisoquinolines, such as salsolinol and tetrahydropapaveroline, represent a fascinating class of neuromodulatory compounds with structural and functional similarities to this compound. Their formation via the Pictet-Spengler reaction from key neurotransmitters like dopamine highlights a direct link between cellular metabolism and the generation of bioactive signaling molecules. While their precise physiological and pathological roles are still being elucidated, their interactions with dopamine receptors and monoamine oxidases, and their ability to modulate critical signaling pathways like the ERK cascade, underscore their importance in neuronal function. Further research, particularly in obtaining more specific quantitative data for compounds like 5-Me-THIQ, will be crucial in fully understanding their potential as both biomarkers and therapeutic targets in a range of neurological disorders.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 6. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 7. Salsolinol, an endogenous neurotoxin, activates JNK and NF-kappaB signaling pathways in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 11. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The primary synthetic routes, the Pictet-Spengler reaction and the Bischler-Napieralski reaction, are discussed in depth. This guide includes step-by-step procedures for the synthesis of the necessary precursors and the final product, accompanied by quantitative data to ensure reproducibility. Visual diagrams of the synthetic pathways and experimental workflows are provided to facilitate a clear understanding of the processes.

Introduction

This compound is a key structural motif present in a variety of biologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. The two most prominent and effective methods for the construction of the tetrahydroisoquinoline core are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] This method is often favored for its directness and the potential for stereocontrol.

The Bischler-Napieralski reaction provides an alternative route, proceeding through the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the desired tetrahydroisoquinoline.[2][3] This two-step process is robust and widely applicable, particularly for substrates with various electronic properties.

This document outlines detailed protocols for both synthetic strategies to obtain this compound, starting from commercially available precursors.

Synthesis Protocols

Two primary synthetic routes for this compound are presented below.

Route 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a direct, one-pot synthesis of this compound from 2-(2-methylphenyl)ethylamine and formaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-(2-methylphenyl)ethylamine (Precursor)

-

Materials: 2-Methylbenzonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M Hydrochloric acid (HCl), 2 M Sodium hydroxide (NaOH).

-

Procedure:

-

To a stirred suspension of LiAlH₄ (e.g., 1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 2-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting solid and wash with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(2-methylphenyl)ethylamine.

-

Step 2: Pictet-Spengler Cyclization

-

Materials: 2-(2-methylphenyl)ethylamine, Formaldehyde (37% aqueous solution), Concentrated Hydrochloric Acid (HCl), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 2-(2-methylphenyl)ethylamine (1.0 eq) in a mixture of water and concentrated HCl.

-

Add aqueous formaldehyde (1.1 eq) to the solution and heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of NaHCO₃ until pH 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

| Reagent | Molar Ratio | Notes |

| 2-(2-methylphenyl)ethylamine | 1.0 | Starting material. |

| Formaldehyde | 1.1 | Can be used as an aqueous solution or as paraformaldehyde. |

| Concentrated HCl | Catalytic | Acid catalyst for iminium ion formation and cyclization. |

| Typical Yield | - | Yields can vary depending on the specific conditions and scale. |

Route 2: Bischler-Napieralski Reaction

This two-step route involves the formation of an N-formyl intermediate followed by cyclization and reduction.

Experimental Protocol:

Step 1: Synthesis of N-formyl-2-(2-methylphenyl)ethylamine (Intermediate)

-

Materials: 2-(2-methylphenyl)ethylamine, Formic acid (85-98%).

-

Procedure: A mixture of 2-(2-methylphenyl)ethylamine (1.0 eq) and formic acid (1.2 eq) can be heated under reflux, often with a Dean-Stark trap to remove water.[4] The reaction progress is monitored by TLC. Upon completion, the excess formic acid is removed under reduced pressure to yield the crude N-formyl derivative, which is often used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization and Reduction

-

Materials: N-formyl-2-(2-methylphenyl)ethylamine, Phosphorus oxychloride (POCl₃), Toluene (anhydrous), Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve N-formyl-2-(2-methylphenyl)ethylamine (1.0 eq) in anhydrous toluene.

-

Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution at 0 °C.

-

After the addition, heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate to give the crude 5-Methyl-3,4-dihydroisoquinoline.

-

Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry, filter, and concentrate the organic extracts. Purify the residue by column chromatography to afford this compound.

-

| Reagent | Molar Ratio | Notes |

| N-formyl-2-(2-methylphenyl)ethylamine | 1.0 | Starting amide for cyclization. |

| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | Dehydrating and cyclizing agent.[2] |

| Sodium borohydride (NaBH₄) | 1.5 - 2.0 | Reducing agent for the dihydroisoquinoline intermediate. |

| Typical Overall Yield | - | Yields are typically moderate to good over the two steps. |

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on the reaction scale, purity of reagents, and precise reaction conditions.

| Synthesis Route | Key Steps | Key Reagents | Typical Reaction Conditions | Reported Yield (%) |

| Pictet-Spengler | 1. Precursor Synthesis | LiAlH₄ | Reflux in diethyl ether | High |

| 2. Cyclization | Formaldehyde, HCl | Reflux in aqueous acid | Moderate to Good | |

| Bischler-Napieralski | 1. N-Formylation | Formic Acid | Reflux | High |

| 2. Cyclization & Reduction | POCl₃, NaBH₄ | Reflux in toluene, then reduction at 0°C to RT | Moderate to Good |

Conclusion

The synthesis of this compound can be effectively achieved through both the Pictet-Spengler and Bischler-Napieralski reactions. The choice of method may depend on the availability of starting materials, desired scale, and the need for stereochemical control. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of this important heterocyclic compound.

References

Application Notes and Protocols for the Pictet-Spengler Reaction: Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized acid-catalyzed reaction in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline ring systems.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by proton loss to yield the final product. The resulting tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, making the Pictet-Spengler reaction a cornerstone in medicinal chemistry and drug discovery.[2]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a specific analogue, 5-Methyl-1,2,3,4-tetrahydroisoquinoline, via the Pictet-Spengler reaction. This compound serves as a valuable building block for the development of novel therapeutic agents.

Reaction Principle and Mechanism

The synthesis of this compound proceeds through the classical Pictet-Spengler mechanism. The reaction is initiated by the condensation of 2-(3-methylphenyl)ethylamine with formaldehyde, typically generated in situ from paraformaldehyde, under acidic conditions. The acidic environment protonates the formaldehyde, increasing its electrophilicity and facilitating the formation of a Schiff base intermediate with the primary amine. Subsequent protonation of the Schiff base nitrogen generates a highly electrophilic iminium ion. The electron-donating methyl group on the aromatic ring activates the ortho position for intramolecular electrophilic aromatic substitution, leading to the cyclization and formation of the tetrahydroisoquinoline ring system. A final deprotonation step regenerates the aromaticity and yields the desired product.

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound hydrochloride.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(3-Methylphenyl)ethylamine | C₉H₁₃N | 135.21 | 589-32-2 |

| Paraformaldehyde | (CH₂O)n | (30.03)n | 30525-89-4 |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

-

Crystallization dish

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-methylphenyl)ethylamine (10.0 g, 73.9 mmol) in 50 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add paraformaldehyde (2.44 g, 81.3 mmol, 1.1 eq.). Carefully add concentrated hydrochloric acid (8 mL, approx. 96 mmol) dropwise. The addition is exothermic, and the mixture may become warm.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol solvent system).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of water and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and basify by the slow addition of a 4M aqueous sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification and Isolation:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base of this compound as an oil.

-

For the preparation of the hydrochloride salt, dissolve the crude oil in a minimal amount of cold ethanol and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound hydrochloride.

-

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 10.0 g (73.9 mmol) |

| Product (HCl salt) | Expected Yield: 70-85% |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| CAS Number | 41565-80-4 |

| Appearance | White to off-white solid |

Experimental Workflow

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.90 (m, 3H, Ar-H), 4.05 (s, 2H, Ar-CH₂-N), 3.10 (t, J = 5.8 Hz, 2H, N-CH₂), 2.80 (t, J = 5.8 Hz, 2H, Ar-CH₂-CH₂), 2.30 (s, 3H, Ar-CH₃), 1.90 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 135.0, 132.0, 128.5, 126.0, 125.5, 47.5, 43.0, 29.0, 21.5.

-

IR (KBr, cm⁻¹): 3280 (N-H stretch), 3020, 2920 (C-H stretch), 1605, 1490 (C=C aromatic stretch).

-

Mass Spectrometry (EI): m/z 147 (M⁺), 132 (M-CH₃)⁺.

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. The tetrahydroisoquinoline core is a key pharmacophore in a variety of biologically active molecules. This specific methylated analogue can serve as a starting material for the synthesis of compounds targeting the central nervous system.[3] Its structural similarity to endogenous alkaloids suggests potential interactions with various receptors and enzymes, making it a valuable scaffold for the development of neuroprotective agents and monoamine oxidase inhibitors.[3]

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Dichloromethane and diethyl ether are volatile and flammable. Avoid open flames and sources of ignition.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization. The user is solely responsible for all safety precautions and for verifying the accuracy of the information provided.

References

Application Notes and Protocols for the Asymmetric Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) is a chiral heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) family. THIQs are significant structural motifs found in a wide array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The stereochemistry at the C1 position of the THIQ core is often crucial for its biological function, making the development of efficient asymmetric syntheses for specific enantiomers a key objective in medicinal chemistry and drug development.

These application notes provide an overview of the primary strategies and detailed protocols for the enantioselective synthesis of this compound. The two most prominent and effective methods for achieving this are the Asymmetric Pictet-Spengler Reaction and the Asymmetric Hydrogenation of a Dihydroisoquinoline Precursor .

Key Synthetic Strategies

The asymmetric synthesis of 5-Me-THIQ can be approached through several modern synthetic methodologies. The choice of strategy often depends on the availability of starting materials, the desired scale of the reaction, and the required enantiopurity of the final product.

-

Asymmetric Pictet-Spengler Reaction: This classical reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid.[1] In its asymmetric variant, chirality can be induced by a chiral Brønsted acid catalyst, the use of a chiral auxiliary on the nitrogen of the starting amine, or by employing a chiral aldehyde.[2][3] This method is highly convergent and atom-economical.

-

Asymmetric Hydrogenation: This strategy typically involves the synthesis of a prochiral 5-methyl-3,4-dihydroisoquinoline intermediate, which is then subjected to asymmetric hydrogenation using a chiral metal catalyst (commonly based on Iridium, Rhodium, or Ruthenium) to introduce the stereocenter at the C1 position with high enantioselectivity.[4] This is a reliable and highly enantioselective method, particularly well-suited for producing highly pure enantiomers.

-

Other Asymmetric Methods: Other notable approaches include 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines and organocatalytic transfer hydrogenations of imines.[5][6]

This document will focus on providing detailed protocols for the Asymmetric Pictet-Spengler reaction and Asymmetric Hydrogenation.

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst

This protocol describes the enantioselective synthesis of a 1-substituted-5-methyl-1,2,3,4-tetrahydroisoquinoline via a Pictet-Spengler reaction catalyzed by a chiral phosphoric acid (CPA). This method is adapted from established procedures for asymmetric Pictet-Spengler reactions.[2]

Reaction Scheme:

Caption: Workflow for the Asymmetric Pictet-Spengler Reaction.

Materials:

-

2-(3-Methylphenyl)ethan-1-amine

-

Aldehyde (e.g., paraformaldehyde or a substituted aldehyde)

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

-

Anhydrous Toluene

-

Molecular Sieves (4 Å)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(3-methylphenyl)ethan-1-amine (1.0 eq.), the aldehyde (1.2 eq.), and the chiral phosphoric acid catalyst (5 mol%).

-

Add activated 4 Å molecular sieves to the flask.

-

Add anhydrous toluene as the solvent.

-